1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione
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Overview
Description
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound with the molecular formula C18H25Br2NO2S. It is known for its unique structural properties and is often used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is widely used in scientific research, particularly in the following areas:
Organic Electronics: As a component in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-accepting properties.
Photovoltaics: Used in the development of organic solar cells for renewable energy applications.
Material Science: As a building block for the synthesis of novel conjugated polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione involves its ability to act as an electron acceptor. This property is crucial in organic electronics and photovoltaics, where the compound facilitates the transfer of electrons, enhancing the efficiency of devices such as solar cells and OLEDs . The molecular targets and pathways involved include the interaction with donor materials in photovoltaic cells, leading to the generation of charge carriers and the conversion of light into electrical energy .
Comparison with Similar Compounds
Similar Compounds
1,3-dibromo-5,7-bis(2-ethylhexyl)benzo[1,2-c4,5-c’]dithiophene-4,8-dione: Similar in structure but with different alkyl side chains, affecting its solubility and electronic properties.
1,3-dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another related compound used in organic electronics with different substituents.
Uniqueness
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its specific combination of bromine atoms and butyloctyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where both solubility and electronic performance are critical .
Properties
Molecular Formula |
C34H50Br2O2S2 |
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Molecular Weight |
714.7 g/mol |
IUPAC Name |
1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H50Br2O2S2/c1-5-9-13-15-19-23(17-11-7-3)21-25-27-28(32(38)30-29(31(27)37)33(35)40-34(30)36)26(39-25)22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
SXFQPKUGBRDZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=C2C(=C(S1)CC(CCCC)CCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Origin of Product |
United States |
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